N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide
Overview
Description
N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide is a useful research compound. Its molecular formula is C20H23ClN2O4 and its molecular weight is 390.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.1346349 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pesticide Interaction and Hybrid Residue Formation
A study by Bartha (1969) explored the interaction between two herbicides, leading to the formation of an unexpected residue, which is an example of how compounds with similar structures can undergo transformations in environmental contexts, suggesting potential applications in studying environmental degradation pathways and the design of more eco-friendly herbicides (Bartha, 1969).
Kinase Inhibition for Cancer Therapy
Boschelli et al. (2001) optimized derivatives of a compound for the inhibition of Src kinase activity, a critical target in cancer therapy. This research underscores the potential of structurally similar compounds in designing inhibitors for specific enzymes implicated in cancer (Boschelli et al., 2001).
Anthelmintic Properties Against Parasitic Helminths
Silva et al. (2022) studied a simplified derivative, N-(4-methoxyphenyl)pentanamide, showing its effectiveness against the nematode Toxocara canis, with lower cytotoxicity compared to albendazole. This indicates the compound's potential in developing safer, novel anthelmintic agents (Silva et al., 2022).
Metabolism Studies of Psychoactive Substances
Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites. This research area could benefit from the study of similar compounds to understand the metabolic pathways and potential toxicological impacts of new psychoactive substances (Kanamori et al., 2002).
Properties
IUPAC Name |
N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-3-4-9-19(24)23-16-11-10-14(12-18(16)26-2)22-20(25)13-27-17-8-6-5-7-15(17)21/h5-8,10-12H,3-4,9,13H2,1-2H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUHCVUODXNHNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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